Disopyramide

Hypertrophic Cardiomyopathy LVOT Obstruction Negative Inotropic Therapy

Disopyramide (CAS 3737-09-5) is a Class IA antiarrhythmic agent that functions primarily as a cardiac sodium channel blocker, prolonging the effective refractory period and action potential duration in atrial and ventricular tissue. It is a racemic mixture of R and S enantiomers, with the S-enantiomer demonstrating approximately 3.3-fold greater pharmacological potency.

Molecular Formula C21H29N3O
Molecular Weight 339.5 g/mol
CAS No. 3737-09-5
Cat. No. B023233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisopyramide
CAS3737-09-5
SynonymsDiisopyramide
Disopyramide
Disopyramide Monohydrochloride
Disopyramide Phosphate
Disopyramide Phosphate (1:1)
Disopyramide Phosphate (1:1), (+-)-Isomer
Disopyramide Phosphate (1:1), (R)-Isomer
Disopyramide Phosphate (1:1), (S)-Isomer
Disopyramide, (+-)-Isomer
Disopyramide, (R)-Isomer
Disopyramide, (S)-Isomer
Disopyramide, D-Tartrate (1:1), (S)-Isomer
Disopyramide, L-Tartrate (1:1), (R)-Isomer
Disopyramide, L-Tartrate (1:1), (S)-Isomer
Disopyramide, L-Tartrate (1:2), (+-)-Isomer
Disopyramide, L-Tartrate, (S)-isomer
Norpace
Palpitin
Palpitine
Rhythmodan
Ritmilen
Rythmilen
SC 13957
SC-13957
SC13957
Molecular FormulaC21H29N3O
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
InChIInChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)
InChIKeyUVTNFZQICZKOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.93e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Disopyramide for Cardiac Electrophysiology: Procuring a Class IA Antiarrhythmic with Unique Negative Inotropy


Disopyramide (CAS 3737-09-5) is a Class IA antiarrhythmic agent that functions primarily as a cardiac sodium channel blocker, prolonging the effective refractory period and action potential duration in atrial and ventricular tissue [1]. It is a racemic mixture of R and S enantiomers, with the S-enantiomer demonstrating approximately 3.3-fold greater pharmacological potency [2]. Beyond its sodium channel effects, disopyramide possesses potent anticholinergic properties via muscarinic receptor antagonism and a pronounced negative inotropic effect on the ventricular myocardium—a combination of properties that distinguishes it from other Class I agents and underpins its specialized clinical applications, particularly in hypertrophic cardiomyopathy [1][3].

Cardiac electrophysiology research: Class IA sodium channel study context
Enantiomer-specific channel pharmacology: racemic mixture with reported S/R potency difference
Muscarinic receptor pharmacology: non-selective mAChR antagonist research tool

Why Disopyramide Cannot Be Interchanged with Other Class I Antiarrhythmics for Procurement Decisions


Despite sharing a Vaughan Williams classification (Class IA) with quinidine and procainamide, disopyramide exhibits a unique constellation of pharmacodynamic properties that render it non-substitutable. Its negative inotropic effect is significantly more pronounced than that of flecainide and quinidine, a characteristic that is a critical liability in patients with impaired ventricular function but an essential therapeutic asset in reducing left ventricular outflow tract (LVOT) obstruction in hypertrophic cardiomyopathy (HCM) [1][2]. Furthermore, its anticholinergic potency and binding profile across muscarinic receptor subtypes differ markedly from both cibenzoline and quinidine, leading to a distinct side-effect signature [3][4]. The combination of these properties—marked negative inotropy, strong anticholinergic activity, and specific sodium channel binding kinetics—creates a singular risk-benefit profile that necessitates precise, indication-specific procurement rather than in-class substitution [5].

Property
Disopyramide Profile
Class I Comparator Context
Negative inotropy
Reported pronounced contractility reduction
May differ markedly from flecainide and quinidine profile
Muscarinic binding
Non-selective m1/m2/m3 receptor binding profile
May differ from m2-selective agents such as cibenzoline
Na+ channel kinetics
Fast dissociation from open channels at normal rest potentials
Kinetic profile may not transfer to other Class IA agents

Quantitative Evidence of Disopyramide Differentiation: Direct Comparator Data for Scientific Procurement


Superior LVOT Gradient Reduction in Obstructive HCM vs. Beta-Blockers and CCBs

In a systematic review and meta-analysis of 37 studies with 1898 patients with obstructive hypertrophic cardiomyopathy (oHCM), disopyramide demonstrated the highest mean reduction in resting left ventricular outflow tract (LVOT) gradient among conventional pharmacological therapies [1]. This effect is attributed to its pronounced negative inotropic properties, which decrease the force of ventricular contraction and thereby reduce the obstruction.

LVOT Gradient Reduction vs. BBs and CCBs
Class-level inference
Disopyramide MD: −43.5 mmHg (95% CI, −51.6 to −35.3)
BBs MD: −20.7 mmHg; CCBs MD: −14.7 mmHg; CMIs MD: −34.8 mmHg
22.8 mmHg greater reduction than BBs; 28.8 mmHg vs. CCBs (pooled class-level comparisons)
Reported LVOT gradient endpoint context
Meta-analysis of 37 studies; resting echocardiography in oHCM
Hypertrophic Cardiomyopathy LVOT Obstruction Negative Inotropic Therapy

Most Pronounced Negative Inotropic Effect Among Class I Antiarrhythmics

In an experimental model comparing intravenous administration of Class I antiarrhythmics in open-chest rats, disopyramide exhibited the most marked negative inotropic effect among the tested agents, impacting myocardial function at lower doses than flecainide [1]. This was confirmed in a conscious rabbit model where disopyramide caused a significantly greater reduction in peak left ventricular dP/dt than lidocaine or mexiletine [2].

Negative Inotropic Effect vs. Class I Agents
Direct head-to-head comparison
Disopyramide: peak LV dP/dt reduced by 53% (rabbit model, 5 mg/kg IV)
Lidocaine: 26% reduction; Mexiletine: 41% reduction; Flecainide: no significant effect (rat model)
27% greater contractility reduction than lidocaine; 12% greater than mexiletine
Supports contractility modulation research context
Conscious rabbit and open-chest rat models; plasma levels in reported range
Cardiac Contractility Negative Inotropy Class I Antiarrhythmics

S-Enantiomer is 3.3-Fold More Potent Than R-Enantiomer; Implications for Bioanalytical Selectivity

Disopyramide is a racemic mixture with significant stereoselectivity in its pharmacodynamic effect. In a rabbit model measuring QUc interval prolongation as a surrogate for antiarrhythmic activity, the S-enantiomer was found to be approximately 3.3-times more pharmacologically potent than the R-enantiomer [1]. Furthermore, the effect of the racemate was the additive sum of the individual enantiomers.

S-Enantiomer Potency Ratio
Cross-study comparable
3.3-fold
S-disopyramide vs. R-disopyramide (QUc prolongation in anesthetized rabbits)
Supports enantiomer-specific assay interpretation
Racemate effect = sum of individual enantiomer effects; chiral method context
Chiral Pharmacology Stereoselective Pharmacodynamics Enantiomer Potency

Lower Proarrhythmic Risk for Torsade de Pointes vs. Quinidine: Mechanistic Basis

While both are Class IA agents, disopyramide and quinidine exhibit qualitatively different effects on cardiac action potential duration (APD) following a pause, a known trigger for torsade de pointes (TdP). In a study on canine Purkinje fibers, quinidine produced a marked, dose- and time-dependent additional prolongation of APD after a prolonged pause, whereas disopyramide did not [1]. This electrophysiological difference is postulated to contribute to the clinically observed lower frequency of TdP with disopyramide.

Proarrhythmic APD Response vs. Quinidine
Direct head-to-head comparison
Disopyramide: no additional APD prolongation after prolonged pause
Quinidine: marked dose- and time-dependent additional APD prolongation (p
Qualitative difference in post-pause APD response between the two Class IA agents
Reported APD pause-response context; supports proarrhythmia model interpretation
Canine Purkinje fibers; intracellular microelectrode technique
Muscarinic Receptor Binding Profile
Direct head-to-head comparison
Disopyramide: m2-selectivity ratios 0.46–1.6 (non-selective m1/m2/m3 binding)
Cibenzoline: m2-selectivity ratios 4.0 (m1/m2) and 16 (m3/m2); Pirmenol: 6.5 and 43
Cibenzoline is 4- to 16-fold more m2-selective; disopyramide is non-selective
Reported receptor binding profile context; supports subtype pharmacology interpretation
[3H]NMS binding assay on human m1/m2/m3 receptors in CHO cells
AF Maintenance vs. Propafenone
Direct head-to-head comparison
Disopyramide: 67% sinus rhythm at 6 months; 26% discontinuation due to side effects
Propafenone: 55% sinus rhythm at 6 months; 16% discontinuation
Efficacy not significantly different; discontinuation rate 10% higher with disopyramide
Reported AF maintenance endpoint context; tolerability profile review
Randomized double-blind trial; 56 patients post-electrical cardioversion
Proarrhythmia Torsade de Pointes Action Potential Duration

Non-Selective Muscarinic Receptor Binding Profile vs. m2-Selective Agents

Disopyramide's anticholinergic side effects are a consequence of its binding to muscarinic receptors. In a comparative binding study, disopyramide exhibited high affinity for human m1, m2, and m3 receptors with IC50 values indicating greater potency than cibenzoline, pirmenol, and its own metabolite [1]. Crucially, its m2-selectivity ratios were low (0.46 to 1.6), indicating non-selective binding, in stark contrast to cibenzoline and pirmenol which showed high m2-selectivity.

Muscarinic Receptor Binding Profile
Direct head-to-head comparison
Disopyramide: m2-selectivity ratios 0.46–1.6 (non-selective m1/m2/m3 binding)
Cibenzoline: m2-selectivity ratios 4.0 (m1/m2) and 16 (m3/m2); Pirmenol: 6.5 and 43
Cibenzoline is 4- to 16-fold more m2-selective; disopyramide is non-selective
Reported receptor binding profile context; supports subtype pharmacology interpretation
[3H]NMS binding assay on human m1/m2/m3 receptors in CHO cells
Muscarinic Receptor Antagonism Anticholinergic Effects Binding Selectivity

Comparable Efficacy but Superior Tolerability of Propafenone over Disopyramide in AF Maintenance

In a randomized, double-blind study of 56 patients with chronic atrial fibrillation (median duration 5 months), propafenone and disopyramide were found to be equally effective for maintaining sinus rhythm after electrical cardioversion [1]. However, disopyramide was associated with a higher incidence of side effects and heart failure.

AF Maintenance vs. Propafenone
Direct head-to-head comparison
Disopyramide: 67% sinus rhythm at 6 months; 26% discontinuation due to side effects
Propafenone: 55% sinus rhythm at 6 months; 16% discontinuation
Efficacy not significantly different; discontinuation rate 10% higher with disopyramide
Reported AF maintenance endpoint context; tolerability profile review
Randomized double-blind trial; 56 patients post-electrical cardioversion
Atrial Fibrillation Sinus Rhythm Maintenance Tolerability

Best Research and Industrial Application Scenarios for Disopyramide Based on Differential Evidence


Niche Therapeutic Procurement for Obstructive Hypertrophic Cardiomyopathy (oHCM) Management

Disopyramide should be procured for its specific, evidence-backed role in reducing left ventricular outflow tract (LVOT) obstruction in patients with obstructive hypertrophic cardiomyopathy (oHCM). A 2025 meta-analysis confirms it provides the greatest reduction in resting LVOT gradient among all conventional pharmacological therapies, outperforming beta-blockers and calcium channel blockers [1]. Its pronounced negative inotropic effect, a liability in other contexts, is the precise therapeutic mechanism here, making it an essential, non-substitutable agent for cardiology clinics and hospital formularies specializing in HCM [2]. The evidence clearly positions disopyramide as a first-line negative inotropic agent for this specific indication.

Bioanalytical Method Development Requiring Chiral Separation for Pharmacokinetic Studies

For analytical chemistry and clinical pharmacology laboratories, disopyramide is a prime candidate for developing and validating chiral separation assays. Research demonstrates that its S-enantiomer is 3.3-fold more pharmacologically potent than its R-enantiomer [3]. This stereoselectivity mandates the use of chiral HPLC or similar techniques for accurate quantification of the active moiety in plasma. Procuring racemic disopyramide reference standards and high-purity enantiomers is essential for establishing these methods, which are critical for therapeutic drug monitoring, pharmacokinetic modeling, and understanding inter-individual variability in drug response.

Pharmacological Tool for Investigating Muscarinic Receptor Subtype Function and Side Effects

Disopyramide serves as a valuable pharmacological tool in receptor pharmacology research. Its binding profile is characterized by high affinity but non-selectivity across human m1, m2, and m3 muscarinic receptors, unlike agents such as cibenzoline which are highly m2-selective [4]. This makes disopyramide useful as a positive control or comparative agent in studies aimed at differentiating the functional roles of muscarinic receptor subtypes in cardiac and non-cardiac tissues, or in investigating the mechanistic basis of anticholinergic side effects like dry mouth and urinary retention.

Comparator Compound in Electrophysiology Studies on Drug-Induced Proarrhythmia

In cardiac safety pharmacology and electrophysiology research, disopyramide is a key comparator for investigating mechanisms of drug-induced long QT syndrome and torsade de pointes (TdP). Direct evidence shows that, unlike quinidine, disopyramide does not cause additional prolongation of the action potential duration following a prolonged pause, a cellular event linked to TdP initiation [5]. This differential effect makes disopyramide an essential control agent in assays designed to assess the proarrhythmic risk of new chemical entities, helping to differentiate between benign QT prolongation and a true torsadogenic signal.

Application
Selection Property
Validation Focus
oHCM contractility research models
Negative inotropic assay context
LVOT gradient endpoint interpretation
Chiral separation method development
Enantiomer-specific quantification
S/R enantiomer ratio assay validation
Muscarinic receptor subtype studies
Non-selective mAChR binding profile
Receptor subtype functional assay
Cardiac proarrhythmia safety studies
APD pause-response profile
TdP risk endpoint interpretation

Technical Documentation Hub

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16 linked technical documents
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